5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride
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Overview
Description
5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and a piperidine moiety linked to a methoxyphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine typically involves multiple steps. One common method starts with the bromination of a pyrimidine derivative. The reaction conditions often include the use of bromine (Br2) in an acetic acid solution, with sodium acetate as a catalyst. The mixture is heated to around 80°C for 12 hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for maintaining consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid with sodium acetate.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine apart is its unique combination of a brominated pyrimidine ring and a piperidine moiety linked to a methoxyphenyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2.ClH/c1-23-17-6-4-14(5-7-17)11-22-8-2-3-15(12-22)13-24-18-20-9-16(19)10-21-18;/h4-7,9-10,15H,2-3,8,11-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGSHUNJRAHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=C(C=N3)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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